molecular formula C10H12BrN B13041842 (S)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine

(S)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13041842
M. Wt: 226.11 g/mol
InChI Key: MHUAXUVGYNXOBN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a bromine atom, a methyl group, and an indane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 4-methyl-2,3-dihydro-1H-indene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position. The subsequent amination step can be carried out using ammonia or an amine source in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

(S)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, which can influence its biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

    ®-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.

    6-Bromo-2,3-dihydro-1H-inden-1-amine: A similar compound lacking the methyl group, which can affect its reactivity and applications.

    4-Methyl-2,3-dihydro-1H-inden-1-amine: A compound without the bromine atom, which may have different chemical properties and uses.

Uniqueness: (S)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

(1S)-6-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12BrN/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,10H,2-3,12H2,1H3/t10-/m0/s1

InChI Key

MHUAXUVGYNXOBN-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=CC2=C1CC[C@@H]2N)Br

Canonical SMILES

CC1=CC(=CC2=C1CCC2N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.